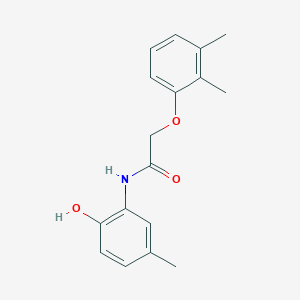![molecular formula C14H12ClN3O2 B267717 3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)
3-{[(3-Chloroanilino)carbonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3-Chloroanilino)carbonyl]amino}benzamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is a key enzyme in cancer cells, as it plays a critical role in providing cancer cells with the necessary energy and nutrients for survival. CB-839 has shown promising results in preclinical studies as a potential anticancer agent, and is currently undergoing clinical trials for the treatment of various cancers.
Mecanismo De Acción
CB-839 works by inhibiting glutaminase, which is an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used by cancer cells to generate energy and synthesize macromolecules. By inhibiting glutaminase, CB-839 deprives cancer cells of the necessary nutrients and energy for survival, leading to cancer cell death.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting glutaminase, CB-839 has been shown to decrease the levels of glutamate and other metabolites in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis. CB-839 has also been shown to decrease the levels of lactate in cancer cells, which can lead to a decrease in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CB-839 for lab experiments is its high selectivity for glutaminase, which allows for more precise targeting of cancer cells. CB-839 has also been shown to have a good safety profile in preclinical studies, with minimal toxicity to normal cells. However, one of the limitations of CB-839 is its poor solubility, which can make it difficult to administer in vivo. Additionally, the effectiveness of CB-839 may be limited by the development of resistance in cancer cells.
Direcciones Futuras
There are several potential future directions for the development of CB-839 as an anticancer agent. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to CB-839. Another area of research is the development of combination therapies that can enhance the effectiveness of CB-839. Finally, there is ongoing research into the development of more potent and selective glutaminase inhibitors that may be even more effective than CB-839.
Métodos De Síntesis
The synthesis of CB-839 involves several steps, starting with the reaction of 3-chloroaniline with phosgene to form 3-chloroaniloyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, CB-839. The synthesis of CB-839 is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
CB-839 has been extensively studied in preclinical models of various cancers, including renal cell carcinoma, triple-negative breast cancer, and pancreatic cancer. In these studies, CB-839 has been shown to inhibit cancer cell growth and proliferation, induce apoptosis, and enhance the effectiveness of other anticancer agents. CB-839 has also been shown to have a synergistic effect with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway.
Propiedades
Nombre del producto |
3-{[(3-Chloroanilino)carbonyl]amino}benzamide |
|---|---|
Fórmula molecular |
C14H12ClN3O2 |
Peso molecular |
289.71 g/mol |
Nombre IUPAC |
3-[(3-chlorophenyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-4-2-6-12(8-10)18-14(20)17-11-5-1-3-9(7-11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) |
Clave InChI |
QZGASPTYQHSCHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)
![N-[3-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B267637.png)
![N-[2-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B267640.png)
![4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267643.png)

![2,2-dimethyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B267646.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B267647.png)

![2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267649.png)
![2-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267650.png)
![3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267651.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B267656.png)
